molecular formula C23H22F2N4O2S B2417702 N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1185000-09-2

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2417702
CAS RN: 1185000-09-2
M. Wt: 456.51
InChI Key: DGRBXNPXSITMLF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H22F2N4O2S and its molecular weight is 456.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of compounds, including those based on quinazolinone scaffolds, have been designed and synthesized for antitumor evaluation. These compounds have shown extensive antitumor efficiency across various cell lines, indicating their potential as cancer therapeutic agents. For instance, specific derivatives have demonstrated perceptible activity toward renal and lung cancer cell lines, with some showing advanced activity against leukemia, suggesting their specificity and potential therapeutic value in oncology (Mohamed et al., 2016).

Reactions and Synthesis Techniques

Research on the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones and related compounds through reactions with isocyanates highlights the versatility and potential of these compounds in creating a variety of biologically active molecules. This synthesis approach provides a pathway to explore new compounds with potential biological activities (Shiau et al., 1989).

Fluorination Techniques for Synthesis

Studies on the selective electrophilic di- and mono-fluorinations for the synthesis of quinazolin(thi)ones underscore the importance of fluorinated compounds in medicinal chemistry and drug design. The development of efficient synthesis protocols for these compounds broadens the scope of their application in scientific research, potentially leading to new therapeutic agents (Zhang et al., 2022).

Ionic Liquid Mediated Synthesis

The use of ionic liquids in the synthesis of thiazoloquinazoline derivatives represents an environmentally benign approach to chemical synthesis. This method not only facilitates the synthesis of complex heterocyclic compounds but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents (Yadav et al., 2013).

Molecular Docking and Antitumor Activity

Further studies involving the synthesis of quinazolinone analogues and their evaluation for in vitro antitumor activity have been complemented by molecular docking studies. These efforts not only provide insights into the compounds' potential mechanisms of action but also highlight the role of computational methods in drug discovery, facilitating the identification of compounds with promising biological activities (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2S/c1-4-18(21(30)26-17-11-13(24)9-10-15(17)25)32-23-27-16-8-6-5-7-14(16)20-28-19(12(2)3)22(31)29(20)23/h5-12,18-19H,4H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBXNPXSITMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

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